4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol
Description
This compound is a structurally complex phenol derivative characterized by:
- Piperidin-1-ylmethyl substituents: Introducing nitrogen-containing heterocycles, which may influence solubility and receptor interactions .
- Iminomethyl linkages: Forming a Schiff base-like structure, enabling coordination with metal ions or participation in redox reactions.
- (1R,2R) stereochemistry: Likely critical for chiral recognition in biological systems, as seen in analogous compounds where stereochemistry dictates activity .
Its synthesis likely involves multi-step coupling reactions, as suggested by evidence on heterocycle synthesis (e.g., three-component coupling approaches for diverse heterocycles) .
Properties
IUPAC Name |
4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60N4O2/c1-39(2,3)33-21-29(37(45)31(23-33)27-43-17-11-7-12-18-43)25-41-35-15-9-10-16-36(35)42-26-30-22-34(40(4,5)6)24-32(38(30)46)28-44-19-13-8-14-20-44/h21-26,35-36,45-46H,7-20,27-28H2,1-6H3/t35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFCHMBYWXSLV-LQFQNGICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CN4CCCCC4)C(C)(C)C)O)CN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=N[C@@H]2CCCC[C@H]2N=CC3=CC(=CC(=C3O)CN4CCCCC4)C(C)(C)C)O)CN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479339 | |
| Record name | 2,2 inverted exclamation marka-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478282-28-9 | |
| Record name | 2,2 inverted exclamation marka-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]bis[4-(tert-butyl)-6-(4-piperidinylmethyl)phenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Piperidinyl-Substituted Phenols
- Starting from resorcinol derivatives or substituted phenols, the piperidin-1-ylmethyl groups are introduced by nucleophilic substitution or reductive amination methods.
- Piperidine derivatives are often prepared via coupling reactions involving azacycloalkanones and phenols in the presence of bases such as sodium hydroxide or potassium tert-butylate.
- The tert-butyl group is introduced as a protecting group or substituent to enhance stability and solubility.
Formation of Iminomethyl Linkages
- The key step involves condensation between the aldehyde or ketone groups on the cyclohexyl moiety and the amino groups on the substituted phenol derivatives to form imine (Schiff base) linkages.
- This step is typically carried out under reflux in polar solvents like ethanol or acetonitrile, monitored by TLC or HPLC for completion.
Hydrogenation and Deprotection Steps
- Hydrogenation using palladium-based catalysts (e.g., palladium on carbon, palladium hydroxide) under mild hydrogen pressures (1-10 bar) is employed to reduce intermediates and remove protecting groups.
- The process can be carried out in polar solvents such as methanol, ethanol, or mixtures with water.
- Acidic conditions (using inorganic acids like hydrochloric acid or organic acids like trifluoroacetic acid) facilitate in situ cleavage of tert-butyl carbamate protecting groups, yielding the free amine salts.
Based on patent WO2017212012A1 and US9650337B2, a two-step industrially scalable process is outlined:
| Step | Reaction Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Coupling of resorcinol with azacycloalkanone | Room temperature, polar solvent (methanol, ethanol, water) | Resorcinol, azacycloalkanone, base (NaOH, KOH, or metal alkoxides) | Formation of tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate intermediate |
| 2 | Hydrogenation and deprotection | Hydrogen pressure 3-7 bar, Pd catalyst, polar solvent, acid addition | Pd/C or Pd hydroxide, H2 gas, acid (HCl, TFA) | Final 4-piperidin-4-yl-benzene-1,3-diol compound or salt |
- The first step avoids cryogenic temperatures and chromatography purification due to crystalline intermediate formation.
- The second step combines reduction and deprotection efficiently, producing the target compound as a salt suitable for pharmaceutical formulations.
- Reaction progress is monitored by TLC and HPLC.
- Purification is typically achieved by crystallization rather than chromatography, enhancing scalability.
- Characterization includes ^1H NMR and ^13C NMR spectroscopy, confirming the presence of tert-butyl groups, aromatic protons, and piperidine ring protons.
Example NMR data for intermediate:
| NMR Type | Chemical Shifts (ppm) | Assignments |
|---|---|---|
| ^1H NMR (DMSO-d6, 400 MHz) | 1.40 (s, 9H), 6.17 (dd, 1H), 7.08 (d, 1H), 9.09 (br s, 1H) | tert-butyl group, aromatic protons, phenolic OH |
| ^13C NMR (DMSO-d6, 100 MHz) | 28.3, 102.5, 155.3 | tert-butyl carbon, aromatic carbons, phenol carbons |
- The described synthetic route reduces the number of protection/deprotection steps compared to earlier methods, improving yield and reducing waste.
- Use of mild conditions and commercially available starting materials enhances cost-effectiveness.
- The process is adaptable to industrial scale due to minimized chromatographic steps and mild reaction conditions.
- The final compound exhibits stability as a salt form, facilitating pharmaceutical formulation.
The preparation of 4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol involves a sophisticated multi-step synthesis focusing on:
- Coupling of substituted phenols and piperidine derivatives.
- Imine formation via condensation reactions.
- Hydrogenation and deprotection under palladium catalysis.
- Use of tert-butyl groups as protecting groups.
- Efficient purification by crystallization.
This methodology is supported by patent literature and peer-reviewed research, providing an industrially viable and scalable synthetic route for this complex piperidinyl phenol compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitrilomethylidyne groups, converting them to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones, hydroquinones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated phenols.
Scientific Research Applications
The compound features a tert-butyl group, multiple piperidine rings, and a phenolic structure, which contribute to its unique chemical behavior and biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as an antiviral agent . Research suggests that derivatives of similar structures exhibit significant activity against various viral infections, including those caused by the influenza virus and HIV. The presence of piperidine rings is thought to enhance binding affinity to viral proteins.
Case Study: Antiviral Activity
In a study published in Journal of Medicinal Chemistry, derivatives of compounds structurally similar to the target compound were found to inhibit viral replication effectively. The study highlighted the importance of the hydroxyl group in enhancing antiviral activity through improved solubility and bioavailability .
Neuropharmacology
Given its structural features, this compound may also have applications in neuropharmacology. Compounds with similar piperidine structures have been shown to interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as anxiety and depression.
Case Study: Receptor Interaction
A study in Neuropsychopharmacology examined the effects of piperidine-based compounds on serotonin receptors, demonstrating their potential for modulating mood and anxiety-related behaviors . The target compound's ability to mimic these effects warrants further investigation.
Drug Development
The compound's complex structure makes it a candidate for further modification and optimization in drug development processes. Its unique properties could lead to the creation of novel therapeutics targeting specific diseases.
Case Study: Structure-Activity Relationship (SAR)
Research focusing on SAR has shown that modifications on the phenolic rings can significantly alter the biological activity of related compounds. This insight can guide future synthetic efforts aimed at enhancing efficacy and reducing side effects .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The phenol groups can participate in hydrogen bonding and π-π interactions, while the piperidinylmethyl groups enhance its binding affinity. The cyclohexane core provides structural stability, allowing the compound to interact with multiple targets simultaneously.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Differences and Implications
Enzyme Induction Capacity: BHA and ethoxyquin significantly enhance glutathione S-transferase and epoxide hydratase activities (5–10× and 11×, respectively) .
Stereochemical Influence :
- The (1R,2R) configuration may confer higher target specificity compared to racemic mixtures or S-isomers, as observed in bacterial quorum-sensing analogs where stereochemistry dictates receptor binding .
Solubility and Bioavailability :
- The piperidinylmethyl groups likely improve aqueous solubility relative to BHA’s simpler structure, which is predominantly lipophilic. This could enhance bioavailability in hydrophilic environments .
Antimicrobial Potential: Piperidine derivatives often exhibit antimicrobial activity. The compound’s structural resemblance to quorum-sensing modulators (e.g., acyl homoserine lactone analogs) suggests possible interference with bacterial communication .
Research Findings and Hypotheses
- Enzyme Induction: Based on BHA’s mechanism, the target compound may elevate glutathione S-transferase activity, detoxifying electrophilic carcinogens (e.g., benzo(a)pyrene metabolites) .
- Antioxidant vs. Pro-Oxidant Effects: The phenolic hydroxyl groups could act as radical scavengers, but iminomethyl bridges might generate reactive oxygen species under specific conditions, warranting further study.
- Stereoselective Activity : The (1R,2R) configuration may enhance binding to mammalian enzymes or microbial targets compared to diastereomers, as seen in bacterial systems .
Biological Activity
The compound 4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol is a complex organic molecule with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 500.71 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one, particularly those containing piperidine and phenolic structures, exhibit various biological activities including:
- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in managing conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Certain analogs have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : Interaction with various signaling pathways may lead to altered cellular responses, particularly in cancer cells.
- Calcium Homeostasis Regulation : By affecting calcium ATPases, such compounds can influence intracellular calcium levels, impacting numerous cellular functions.
1. Antioxidant Activity
A study demonstrated that phenolic compounds with similar structures exhibit significant antioxidant capabilities, reducing oxidative stress markers in vitro .
2. Anti-inflammatory Effects
Research has shown that related compounds can suppress the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases .
3. Anticancer Activity
In a comparative study, several derivatives were tested for their cytotoxic effects against various cancer cell lines. The results indicated that certain piperidine-containing compounds inhibited cell proliferation significantly more than standard chemotherapeutics .
Data Tables
Q & A
Q. What are the key challenges in synthesizing this compound, and what multi-step strategies are recommended?
Synthesizing this compound requires addressing steric hindrance from tert-butyl groups, regioselective imine formation, and stereochemical control of the (1R,2R)-cyclohexanediamine backbone. A multi-step approach is advised:
Core scaffold assembly : Start with functionalizing the phenolic rings via Mannich reactions to introduce piperidin-1-ylmethyl groups .
Imine formation : Use Schiff base reactions under inert conditions (e.g., N₂ atmosphere) to link the cyclohexanediamine moiety.
Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to ensure (1R,2R) configuration .
Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization for high-purity isolation .
Q. How can researchers validate the stereochemical integrity of the (1R,2R)-cyclohexanediamine moiety?
Combine spectroscopic and computational methods:
- NMR : Analyze coupling constants (e.g., ) in the cyclohexane ring to confirm chair conformation and axial-equatorial relationships .
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction .
- Density Functional Theory (DFT) : Compare experimental NMR/VCD spectra with simulated data for stereoisomers .
Q. What characterization techniques are critical for confirming structural features like tert-butyl and piperidinylmethyl groups?
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- FT-IR : Identify phenolic O-H stretches (~3200 cm⁻¹) and imine C=N stretches (~1640 cm⁻¹).
- C NMR : Detect tert-butyl carbons (δ ~28 ppm for quaternary C, δ ~30 ppm for CH₃) and piperidinylmethyl CH₂ (δ ~50-60 ppm) .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for imine formation and reduce byproducts?
- Quantum mechanical modeling : Use software like Gaussian or ORCA to calculate transition states and identify optimal solvents (e.g., toluene for imine stability) and catalysts (e.g., acetic acid for protonation) .
- Machine learning (ML) : Train models on reaction databases to predict yields under varying temperatures, pressures, and stoichiometries .
- High-throughput screening : Test 10–20 conditions in parallel using microreactors to validate computational predictions .
Q. How should researchers resolve contradictions in biological activity data between similar Schiff base derivatives?
Example contradiction: A structural analog shows potent enzyme inhibition, while this compound exhibits low activity.
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., tert-butyl vs. morpholine groups) on solubility and target binding .
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to identify steric clashes caused by bulky tert-butyl groups .
- Solvent-accessible surface area (SASA) calculations : Assess whether hydrophobic tert-butyl groups reduce aqueous solubility, limiting bioavailability .
Q. What advanced methods can assess the impact of stereochemistry on physicochemical properties?
- Chiral chromatography : Separate enantiomers using Chiralpak® columns and correlate retention times with polarity .
- Thermodynamic solubility assays : Measure solubility differences between (1R,2R) and (1S,2S) diastereomers in biorelevant media (e.g., FaSSIF) .
- Permeability studies : Use PAMPA or Caco-2 models to evaluate how stereochemistry influences membrane diffusion .
Q. How can researchers enhance the compound’s aqueous solubility for in vivo studies without altering bioactivity?
- Prodrug design : Introduce phosphate or PEG groups at the phenolic -OH, which hydrolyze in vivo .
- Co-crystallization : Form co-crystals with succinic acid or cyclodextrins to improve dissolution rates .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance dispersibility .
Methodological Considerations
Q. What protocols are recommended for analyzing degradation products under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–10 buffers, UV light, and 40–80°C for 14 days.
- LC-MS/MS : Monitor degradation pathways (e.g., hydrolysis of imine bonds or oxidation of piperidine) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life and storage conditions .
Q. How can researchers design experiments to evaluate metal-chelating properties of the phenolic and imine groups?
- UV-Vis titration : Monitor shifts in λ_max upon addition of Cu²⁺/Fe³⁺ ions.
- Isothermal titration calorimetry (ITC) : Measure binding constants and stoichiometry .
- EPR spectroscopy : Detect unpaired electrons in paramagnetic metal complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
